molecular formula C8H10FNO3S B15262452 3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide

3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide

Cat. No.: B15262452
M. Wt: 219.24 g/mol
InChI Key: DXTCMEYVOZSRMJ-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H10FNO3S and a molecular weight of 219.23 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives depending on the substituent introduced .

Scientific Research Applications

3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can affect various biological processes, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-methoxy-N-methylbenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H10FNO3S

Molecular Weight

219.24 g/mol

IUPAC Name

3-fluoro-5-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C8H10FNO3S/c1-10-14(11,12)8-4-6(9)3-7(5-8)13-2/h3-5,10H,1-2H3

InChI Key

DXTCMEYVOZSRMJ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=CC(=C1)F)OC

Origin of Product

United States

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